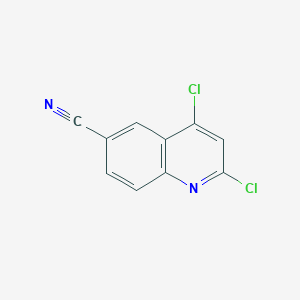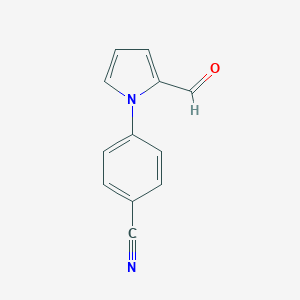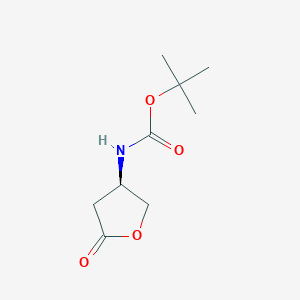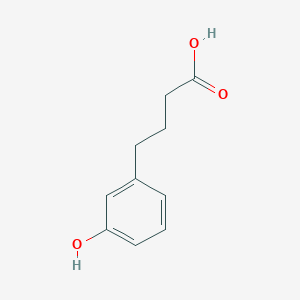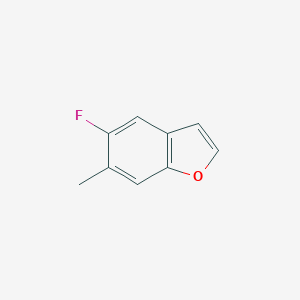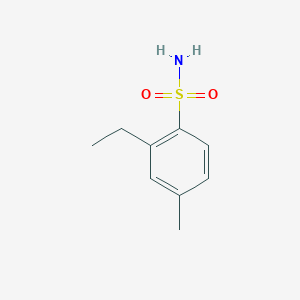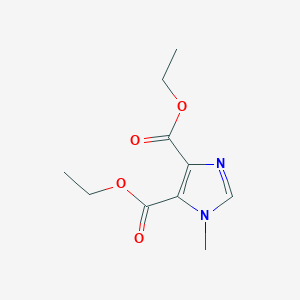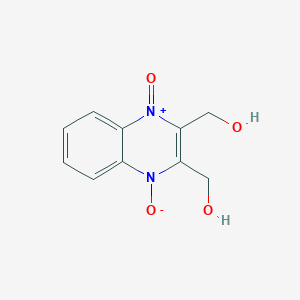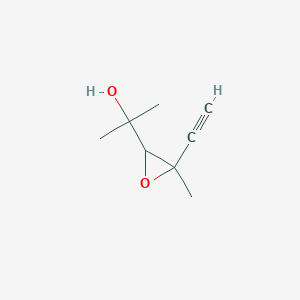
2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol, also known as EMOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMOP is a chiral compound with a molecular formula of C7H10O2 and a molecular weight of 126.15 g/mol.
Mechanism Of Action
The mechanism of action of 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol is not fully understood, but it is believed to involve the formation of covalent bonds with target proteins through the alkyne group in its structure. This interaction can lead to changes in protein conformation and activity, resulting in various biological effects.
Biochemical And Physiological Effects
2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol has been shown to exhibit various biochemical and physiological effects, depending on its target protein. In cancer cells, 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol has been demonstrated to induce apoptosis and inhibit cell proliferation by targeting tubulin, a protein involved in cell division. In Alzheimer's disease, 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol has been shown to inhibit acetylcholinesterase activity, resulting in increased levels of acetylcholine, which is involved in memory and learning processes.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol in lab experiments is its chiral nature, which allows for the synthesis of enantiopure compounds. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol. One area of interest is the development of new synthetic methods for 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol and its derivatives, which could lead to the discovery of new compounds with improved biological activity. Another area of interest is the investigation of 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol's potential as a scaffold for the design of new drugs targeting various diseases. Finally, the development of new analytical methods for the detection and quantification of 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol in biological samples could facilitate its use in pharmacokinetic and pharmacodynamic studies.
Synthesis Methods
2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol can be synthesized through a multi-step process involving the reaction of 3-chloropropene oxide with acetylene in the presence of a base to form 3-ethynyl-3-methyloxiran-2-one. This intermediate is then reduced using sodium borohydride to yield 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol.
Scientific Research Applications
2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol has been widely studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. In organic synthesis, 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol has been used as a chiral building block for the synthesis of various natural products and pharmaceuticals. In medicinal chemistry, 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol has been investigated for its potential as an anticancer agent, as well as for its ability to inhibit acetylcholinesterase activity, which is involved in the pathogenesis of Alzheimer's disease. In material science, 2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol has been utilized as a ligand for the synthesis of metal complexes with potential applications in catalysis and optoelectronics.
properties
CAS RN |
197307-17-8 |
|---|---|
Product Name |
2-(3-Ethynyl-3-methyloxiran-2-yl)propan-2-ol |
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(3-ethynyl-3-methyloxiran-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H12O2/c1-5-8(4)6(10-8)7(2,3)9/h1,6,9H,2-4H3 |
InChI Key |
HIQKITZKULUTMQ-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)C(C)(C)O)C#C |
Canonical SMILES |
CC1(C(O1)C(C)(C)O)C#C |
synonyms |
Pentitol, 2,3-anhydro-1,5-dideoxy-2-C-ethynyl-4-C-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



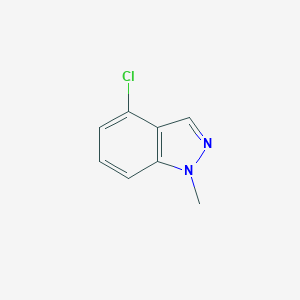

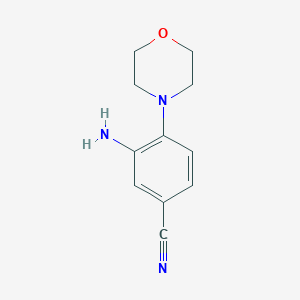
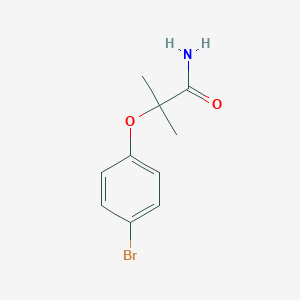
![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-one](/img/structure/B179969.png)
